1-Benzyl-5-bromobenzimidazol-2-one
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Overview
Description
1-Benzyl-5-bromobenzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an imidazole ring, with a bromine atom at the 5-position and a benzyl group at the 1-position.
Preparation Methods
The synthesis of 1-Benzyl-5-bromobenzimidazol-2-one typically involves the condensation of o-phenylenediamine with benzyl bromide in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial production methods for benzimidazole derivatives often involve similar condensation reactions, but on a larger scale. These methods may use continuous flow reactors to improve efficiency and yield.
Chemical Reactions Analysis
1-Benzyl-5-bromobenzimidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form benzimidazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the substituents and the reaction conditions.
Scientific Research Applications
1-Benzyl-5-bromobenzimidazol-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with antimicrobial, anticancer, and antiviral activities.
Biological Studies: The compound is used to study enzyme inhibition, particularly as inhibitors of α-glucosidase and other enzymes.
Material Science: Benzimidazole derivatives are used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-bromobenzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various mechanisms, including competitive, non-competitive, or allosteric inhibition. The exact molecular pathways involved depend on the specific biological target.
Comparison with Similar Compounds
1-Benzyl-5-bromobenzimidazol-2-one can be compared with other benzimidazole derivatives, such as:
1-Benzyl-2-methylbenzimidazole: Similar structure but with a methyl group instead of a bromine atom.
5-Bromo-2-methylbenzimidazole: Similar structure but with a methyl group at the 2-position instead of a benzyl group.
1-Benzyl-2-chlorobenzimidazole: Similar structure but with a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
3-benzyl-6-bromo-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c15-11-6-7-13-12(8-11)16-14(18)17(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQOWLKILHLFRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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